molecular formula C22H17N3O3 B15155779 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B15155779
M. Wt: 371.4 g/mol
InChI Key: OPAJSYJZLMJUIC-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole carboxamides. Compounds in this class are often studied for their potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. The unique structure of this compound, featuring both a benzodioxin and a naphthyl group, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.

    Introduction of the benzodioxin group: This step may involve the reaction of the pyrazole intermediate with a benzodioxin derivative under suitable conditions.

    Attachment of the naphthyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a naphthyl halide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound or to remove certain functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins to exert their effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide: Lacks the naphthyl group.

    5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide: Lacks the benzodioxin group.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(phenyl)-1H-pyrazole-3-carboxamide: Has a phenyl group instead of a naphthyl group.

Uniqueness

The presence of both the benzodioxin and naphthyl groups in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide may confer unique chemical and biological properties, such as enhanced binding affinity to certain biological targets or improved stability under physiological conditions.

Properties

Molecular Formula

C22H17N3O3

Molecular Weight

371.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H17N3O3/c26-22(23-15-8-9-20-21(12-15)28-11-10-27-20)19-13-18(24-25-19)17-7-3-5-14-4-1-2-6-16(14)17/h1-9,12-13H,10-11H2,(H,23,26)(H,24,25)

InChI Key

OPAJSYJZLMJUIC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=NN3)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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